Cas no 2229476-96-2 (1-(2-ethynylphenyl)-4-hydroxycyclohexane-1-carboxylic acid)

1-(2-Ethynylphenyl)-4-hydroxycyclohexane-1-carboxylic acid is a specialized organic compound featuring a unique structural combination of an ethynylphenyl group, a hydroxyl-substituted cyclohexane ring, and a carboxylic acid functionality. This structure offers versatility in synthetic applications, particularly in pharmaceutical and material science research, where its functional groups enable further derivatization. The presence of both alkyne and hydroxyl groups enhances its utility as a building block for click chemistry or polymer synthesis. The carboxylic acid moiety allows for easy conjugation or salt formation, improving solubility and reactivity. Its rigid cyclohexane backbone contributes to stereochemical control in synthesis, making it valuable for designing chiral intermediates or bioactive molecules.
1-(2-ethynylphenyl)-4-hydroxycyclohexane-1-carboxylic acid structure
2229476-96-2 structure
Product name:1-(2-ethynylphenyl)-4-hydroxycyclohexane-1-carboxylic acid
CAS No:2229476-96-2
MF:C15H16O3
Molecular Weight:244.285744667053
CID:6561484
PubChem ID:165709790

1-(2-ethynylphenyl)-4-hydroxycyclohexane-1-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 1-(2-ethynylphenyl)-4-hydroxycyclohexane-1-carboxylic acid
    • EN300-1818859
    • 2229476-96-2
    • インチ: 1S/C15H16O3/c1-2-11-5-3-4-6-13(11)15(14(17)18)9-7-12(16)8-10-15/h1,3-6,12,16H,7-10H2,(H,17,18)
    • InChIKey: OUGMDZWUJKQYEK-UHFFFAOYSA-N
    • SMILES: OC1CCC(C(=O)O)(C2C=CC=CC=2C#C)CC1

計算された属性

  • 精确分子量: 244.109944368g/mol
  • 同位素质量: 244.109944368g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 3
  • 重原子数量: 18
  • 回転可能化学結合数: 3
  • 複雑さ: 357
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2.1
  • トポロジー分子極性表面積: 57.5Ų

1-(2-ethynylphenyl)-4-hydroxycyclohexane-1-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1818859-0.05g
1-(2-ethynylphenyl)-4-hydroxycyclohexane-1-carboxylic acid
2229476-96-2
0.05g
$1020.0 2023-09-19
Enamine
EN300-1818859-0.25g
1-(2-ethynylphenyl)-4-hydroxycyclohexane-1-carboxylic acid
2229476-96-2
0.25g
$1117.0 2023-09-19
Enamine
EN300-1818859-1g
1-(2-ethynylphenyl)-4-hydroxycyclohexane-1-carboxylic acid
2229476-96-2
1g
$1214.0 2023-09-19
Enamine
EN300-1818859-5.0g
1-(2-ethynylphenyl)-4-hydroxycyclohexane-1-carboxylic acid
2229476-96-2
5g
$3520.0 2023-06-01
Enamine
EN300-1818859-1.0g
1-(2-ethynylphenyl)-4-hydroxycyclohexane-1-carboxylic acid
2229476-96-2
1g
$1214.0 2023-06-01
Enamine
EN300-1818859-2.5g
1-(2-ethynylphenyl)-4-hydroxycyclohexane-1-carboxylic acid
2229476-96-2
2.5g
$2379.0 2023-09-19
Enamine
EN300-1818859-10.0g
1-(2-ethynylphenyl)-4-hydroxycyclohexane-1-carboxylic acid
2229476-96-2
10g
$5221.0 2023-06-01
Enamine
EN300-1818859-0.1g
1-(2-ethynylphenyl)-4-hydroxycyclohexane-1-carboxylic acid
2229476-96-2
0.1g
$1068.0 2023-09-19
Enamine
EN300-1818859-0.5g
1-(2-ethynylphenyl)-4-hydroxycyclohexane-1-carboxylic acid
2229476-96-2
0.5g
$1165.0 2023-09-19
Enamine
EN300-1818859-5g
1-(2-ethynylphenyl)-4-hydroxycyclohexane-1-carboxylic acid
2229476-96-2
5g
$3520.0 2023-09-19

1-(2-ethynylphenyl)-4-hydroxycyclohexane-1-carboxylic acid 関連文献

1-(2-ethynylphenyl)-4-hydroxycyclohexane-1-carboxylic acidに関する追加情報

Comprehensive Overview of 1-(2-ethynylphenyl)-4-hydroxycyclohexane-1-carboxylic acid (CAS No. 2229476-96-2)

1-(2-ethynylphenyl)-4-hydroxycyclohexane-1-carboxylic acid (CAS No. 2229476-96-2) is a specialized organic compound that has garnered significant attention in pharmaceutical and materials science research. This compound, characterized by its unique ethynylphenyl and hydroxycyclohexane moieties, exhibits versatile chemical properties, making it a valuable intermediate in synthetic chemistry. Researchers are particularly interested in its potential applications in drug discovery, owing to its structural features that mimic bioactive scaffolds.

The compound's carboxylic acid group and hydroxycyclohexane ring system contribute to its ability to form hydrogen bonds, enhancing its solubility and reactivity in aqueous environments. This property is critical for its use in medicinal chemistry, where solubility and bioavailability are key factors. Recent studies have explored its role in designing small-molecule inhibitors targeting enzymes involved in inflammatory pathways, aligning with the growing demand for novel anti-inflammatory agents.

In the context of green chemistry, 1-(2-ethynylphenyl)-4-hydroxycyclohexane-1-carboxylic acid has been investigated as a building block for sustainable polymer synthesis. Its ethynyl group allows for click chemistry reactions, a popular topic in materials science due to its efficiency and minimal byproduct formation. This aligns with the global push toward eco-friendly manufacturing processes, a hot topic among researchers and industry professionals.

Another area of interest is the compound's potential in catalysis. The hydroxycyclohexane moiety can act as a chiral auxiliary, enabling asymmetric synthesis—a technique highly sought after in the production of enantiomerically pure pharmaceuticals. This application resonates with the increasing focus on precision medicine, where tailored therapies require high-purity compounds.

From a structural-activity relationship (SAR) perspective, the compound's rigid cyclohexane ring and flexible ethynylphenyl side chain offer a balance of stability and adaptability, making it a promising candidate for molecular docking studies. Computational chemists frequently search for such scaffolds to predict binding affinities with target proteins, a trend driven by the rise of AI-driven drug discovery.

In summary, 1-(2-ethynylphenyl)-4-hydroxycyclohexane-1-carboxylic acid (CAS No. 2229476-96-2) is a multifaceted compound with broad applications in pharmaceuticals, materials science, and catalysis. Its unique structure and reactivity profile position it as a key player in advancing research across these disciplines, addressing contemporary challenges such as sustainable synthesis and targeted drug design.

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